1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-morpholin-4-ylsulfonylurea
Overview
Description
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-morpholin-4-ylsulfonylurea is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It belongs to the class of sulfonylurea herbicides, which are known for their effectiveness in controlling broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-morpholin-4-ylsulfonylurea typically involves the reaction of 4-methoxy-6-methyl-1,3,5-triazine-2-amine with morpholine and a sulfonylurea derivative. The reaction is carried out under controlled conditions, often using solvents like dioxane and water, and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-morpholin-4-ylsulfonylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dioxane, water, chloroform.
Bases: Sodium carbonate, potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-morpholin-4-ylsulfonylurea has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf weeds in crops like wheat and barley.
Chemistry: Employed in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Investigated for its potential therapeutic applications, although its primary use remains in agriculture.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants, ultimately causing their death .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A precursor in the synthesis of various sulfonylurea herbicides.
Tribenuron-methyl: Another sulfonylurea herbicide with similar applications but different structural properties.
Uniqueness
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-morpholin-4-ylsulfonylurea is unique due to its specific structural configuration, which provides it with distinct herbicidal properties and a broad spectrum of activity against various weed species.
Properties
IUPAC Name |
1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-morpholin-4-ylsulfonylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O5S/c1-7-11-8(14-10(12-7)20-2)13-9(17)15-22(18,19)16-3-5-21-6-4-16/h3-6H2,1-2H3,(H2,11,12,13,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPWKFMEWBDLCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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